

Z-Leu-Arg-AMC: A Comprehensive Technical Guide for Protease Research

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Compound of Interest

Compound Name: Z-Leu-Arg-AMC

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A Deep Dive into the Fluorogenic Substrate **Z-Leu-Arg-AMC** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Carbobenzoxy-Leucyl-Arginine-7-Amino-4-methylcoumarin (**Z-Leu-Arg-AMC**), a fluorogenic peptide substrate critical for the study of specific protease activity. This document outlines its chemical properties, mechanism of action, and applications in high-throughput screening and detailed kinetic analysis, with a focus on its utility in targeting key enzymes such as Cathepsins, Kallikrein, and Falcipain II.

Core Properties and Mechanism of Action

Z-Leu-Arg-AMC is a synthetic dipeptide substrate covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the Arginine (Arg) residue and AMC, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the proteolytic activity of the enzyme of interest.

Table 1: Physicochemical and Spectroscopic Properties of **Z-Leu-Arg-AMC** and its Fluorescent Product

Property	Z-Leu-Arg-AMC (Intact Substrate)	7-Amino-4-methylcoumarin (AMC) (Cleavage Product)
Molecular Formula	C30H38N6O6	C10H9NO2
Molecular Weight	578.66 g/mol	175.18 g/mol
CAS Number	156192-32-4	26093-31-2
Appearance	White to off-white solid	Not applicable
Solubility	Soluble in DMSO	Soluble in aqueous buffers
Excitation Wavelength	Not Fluorescent	360-380 nm[1]
Emission Wavelength	Not Fluorescent	440-460 nm[1]

Enzymatic Specificity and Kinetic Parameters

Z-Leu-Arg-AMC is a substrate for a range of cysteine and serine proteases, with particular utility in assaying the activity of Cathepsins (K, L, S, and V), Kallikrein, and the Plasmodium falciparum cysteine protease, Falcipain II.[1] The kinetic parameters of this interaction, specifically the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_{cat}), are crucial for quantitative assessment of enzyme activity and inhibitor efficacy.

Table 2: Representative Kinetic Constants for **Z-Leu-Arg-AMC** with Target Proteases

Enzyme	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Organism
Falcipain-2	Not specified	Not specified	580	P. falciparum
Cathepsin S	Not specified	Not specified	Not specified	Homo sapiens
Cathepsin L-like Protease	Not specified	Not specified	4.20×10^5	Theileria parva

Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The values presented are for illustrative purposes and may vary between

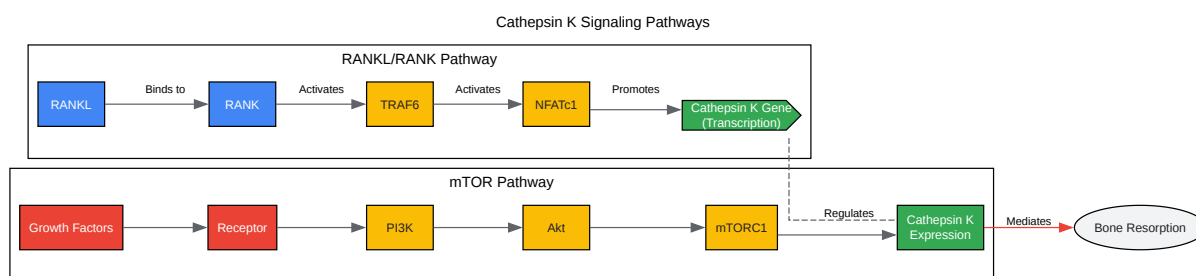
studies.

Key Signaling Pathways and Biological Contexts

The proteases targeted by **Z-Leu-Arg-AMC** are integral to numerous physiological and pathological processes. Understanding these pathways is essential for contextualizing experimental findings.

Cathepsin K in Bone Remodeling and Cancer

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[2] Its activity is regulated by the RANKL/RANK signaling pathway. Dysregulation of Cathepsin K activity is implicated in osteoporosis and bone metastasis in certain cancers. Furthermore, the mTOR signaling pathway has been shown to be involved in the regulation of Cathepsin K expression and activity in the context of cancer.

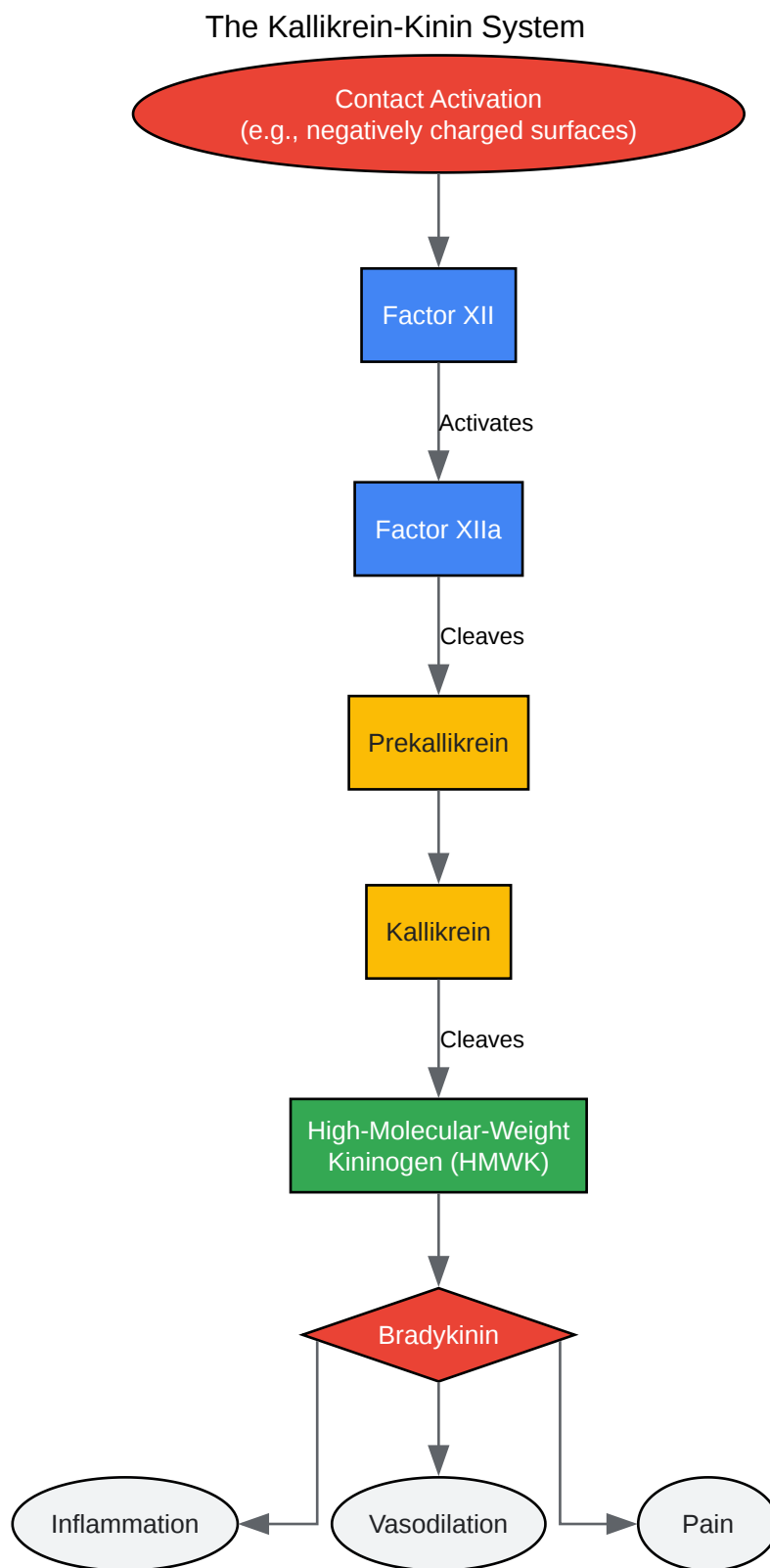


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Cathepsin K regulation via RANKL/RANK and mTOR pathways.

The Kallikrein-Kinin System in Inflammation and Blood Pressure

Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin. This cascade, known as the Kallikrein-Kinin system, plays a crucial role in the regulation of blood pressure, inflammation, and coagulation.



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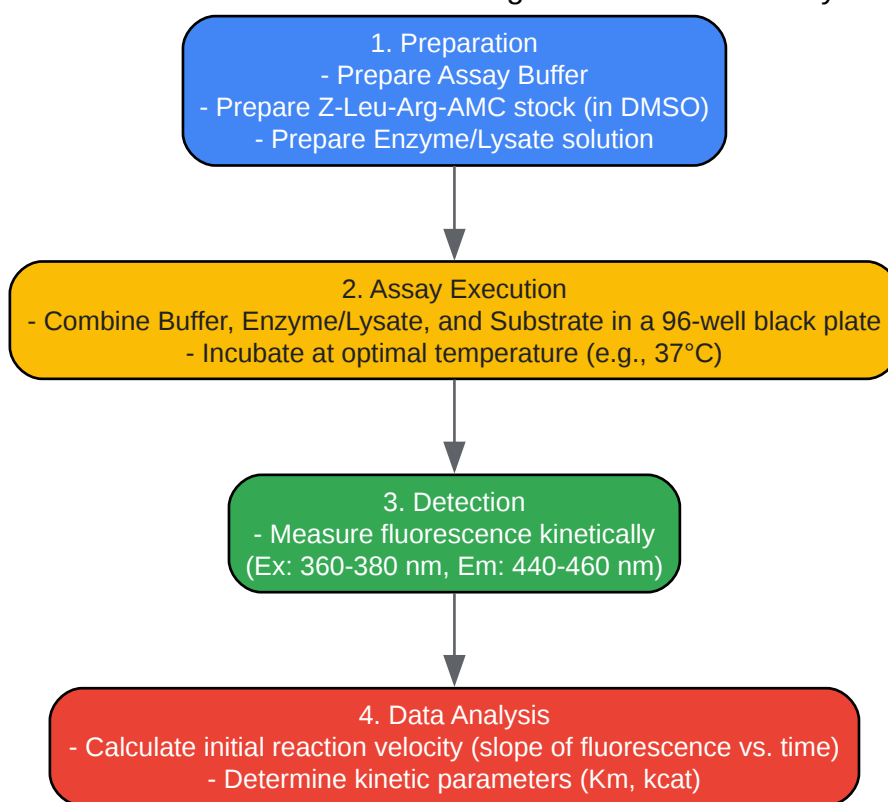
Activation cascade of the Kallikrein-Kinin system.

Falcipain II in Plasmodium falciparum Hemoglobin Degradation

Falcipain II is a crucial cysteine protease for the malaria parasite *Plasmodium falciparum*. It resides in the parasite's food vacuole and is a key enzyme in the degradation of host hemoglobin, which provides essential amino acids for parasite growth and proliferation. As such, Falcipain II is a major target for the development of antimalarial drugs.



General Workflow for Z-Leu-Arg-AMC Protease Assay



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